A Technical Primer and Research Outlook on 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
A Technical Primer and Research Outlook on 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous bioactive compounds.[1][2][3][4] The strategic introduction of iodine atoms to this heterocyclic system, as seen in 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (CAS 1189749-26-5), presents a molecule of significant interest for contemporary research and development. This guide provides a comprehensive analysis of this compound, delving into its structural attributes, potential physicochemical properties, and prospective applications. While specific experimental data on this molecule is limited, this document synthesizes information from related iodo-imidazole and acetamide derivatives to offer a forward-looking perspective on its potential in medicinal chemistry and materials science.[5] We will explore a plausible synthetic pathway, discuss potential biological activities based on analogous structures, and outline experimental protocols for its characterization.
Introduction: The Significance of the Iodo-Imidazole Framework
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery due to its unique electronic characteristics, hydrogen bonding capabilities, and amphoteric nature.[1][2] These properties enable imidazole-containing molecules to interact with a diverse range of biological targets, including enzymes and receptors.[2][3] The incorporation of iodine atoms onto the imidazole core, creating a diiodo-imidazole moiety, further enhances its utility. Iodine's large atomic radius and ability to participate in halogen bonding can significantly influence a molecule's binding affinity and selectivity for its target. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the facile generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]
The acetamide functional group is also a common feature in pharmacologically active molecules, contributing to their solubility and ability to form hydrogen bonds with biological targets. The combination of the diiodo-imidazole core with an acetamide side chain in 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide suggests a molecule with potential for a range of applications, from a valuable synthetic intermediate to a candidate for biological screening.
Physicochemical Properties and Structural Attributes
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₅H₅I₂N₃O | Based on its chemical structure. |
| Molecular Weight | 376.92 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | High molecular weight and potential for intermolecular interactions. |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | The presence of the large, hydrophobic diiodo-imidazole core will likely dominate over the more polar acetamide group. |
| Stability | Stable under standard laboratory conditions, but potentially sensitive to light and strong bases. | The carbon-iodine bond can be susceptible to cleavage under certain conditions. |
Synthesis and Characterization
A plausible and efficient synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide would likely involve a two-step process starting from imidazole.
Synthesis of 4,5-diiodo-1H-imidazole (Intermediate)
The key intermediate, 4,5-diiodo-1H-imidazole, can be synthesized from imidazole through a di-iodination reaction. A reported method involves the reaction of imidazole with sodium hydroxide to form the imidazolide anion, which then reacts with elemental iodine.[6]
Experimental Protocol: Synthesis of 4,5-diiodo-1H-imidazole [6]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole in a suitable solvent such as tetrahydrofuran (THF).
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Deprotonation: Cool the solution in an ice bath and add sodium hydroxide to deprotonate the imidazole, forming the sodium imidazolide salt.
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Iodination: Slowly add a solution of elemental iodine in THF to the reaction mixture. The reaction is typically exothermic and should be controlled with cooling.
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Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a suitable aqueous solution.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield 4,5-diiodo-1H-imidazole.
Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide (Final Product)
The final product can be obtained by the N-alkylation of 4,5-diiodo-1H-imidazole with a suitable 2-carbon electrophile bearing the acetamide functionality, such as 2-bromoacetamide.
Experimental Protocol: Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
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Reaction Setup: In a round-bottom flask, dissolve 4,5-diiodo-1H-imidazole in a polar aprotic solvent like dimethylformamide (DMF).
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the mixture to deprotonate the imidazole.
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Alkylation: Add 2-bromoacetamide to the reaction mixture and heat to a moderate temperature (e.g., 60-80 °C).
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed, dried, and concentrated. The crude product can then be purified by column chromatography on silica gel.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful N-alkylation.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the amide.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Applications and Future Research Directions
Given the known biological activities of related imidazole and acetamide derivatives, 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide represents a promising scaffold for further investigation in several areas.
Medicinal Chemistry
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Anticancer Agents: Many imidazole derivatives have demonstrated potent anticancer activity.[2][7] The diiodo-imidazole core of the target molecule could be a starting point for developing novel compounds that interfere with cancer cell proliferation.
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Enzyme Inhibitors: The imidazole nucleus is a key component in many enzyme inhibitors.[3] For example, substituted acetamides have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease.[8]
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Antimicrobial Agents: The imidazole scaffold is present in several antifungal and antibacterial drugs.[4] Further derivatization of the target molecule could lead to the discovery of new antimicrobial agents.
Materials Science
Iodine-rich organic molecules are of interest in materials science for their potential applications in areas such as organic electronics and as high-density materials.[5] The high iodine content of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide makes it a candidate for such explorations.
Conclusion
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is a molecule with significant untapped potential. While direct experimental data is currently scarce, its structural features, combining a versatile diiodo-imidazole core with an acetamide side chain, suggest a wide range of possibilities for future research. This guide has provided a comprehensive overview of its inferred properties, a plausible synthetic route, and promising avenues for investigation in both medicinal chemistry and materials science. It is our hope that this technical primer will stimulate further research into this intriguing compound and its derivatives, ultimately unlocking their full potential.
References
- The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- 2-(4,5-Diiodo-1H-imidazol-1-yl)acetamide Supplier. Benchchem.
- Synthesis method of 4, 5-diiodo-1H-imidazole.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- The Role of Imidazole Deriv
- Advanced Spectrum of Imidazole Deriv
- Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. PubMed.
- 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)
Visualizations
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